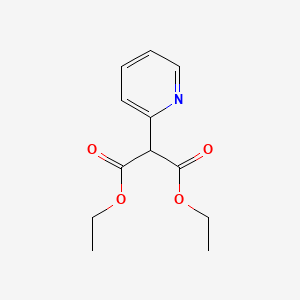

Diethyl 2-(pyridin-2-yl)malonate

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

diethyl 2-pyridin-2-ylpropanedioate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO4/c1-3-16-11(14)10(12(15)17-4-2)9-7-5-6-8-13-9/h5-8,10H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIXXSVCHEKAGMZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C1=CC=CC=N1)C(=O)OCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30318024 | |

| Record name | Diethyl (pyridin-2-yl)propanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30318024 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39541-69-0 | |

| Record name | NSC324624 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=324624 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Diethyl (pyridin-2-yl)propanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30318024 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Diethyl 2 Pyridin 2 Yl Malonate and Analogues

Classical Approaches

Nucleophilic Aromatic Substitution (SNAr) Strategies

Nucleophilic aromatic substitution (SNAr) provides a direct method for the formation of the carbon-carbon bond between the pyridine (B92270) ring and the malonate moiety. This reaction is particularly effective when the pyridine ring is activated by electron-withdrawing groups. wikipedia.orglibretexts.org

A common SNAr approach involves the reaction of a halogenated pyridine with diethyl malonate in the presence of a base. The halogen atom, typically chlorine, acts as a leaving group. For this reaction to proceed efficiently, the pyridine ring is often activated with an electron-withdrawing group, such as a nitro group, positioned ortho or para to the leaving group. libretexts.org This is because the electron-withdrawing group helps to stabilize the negatively charged intermediate, known as a Meisenheimer complex, that forms during the reaction. wikipedia.org For instance, the reaction of 2-chloro-3-nitropyridine (B167233) with diethyl malonate would be expected to yield the corresponding substituted malonate. The reaction of 2-chloropyridine (B119429) itself can lead to a mixture of products, with substitution occurring at different positions on the ring. wikipedia.org

The synthesis of diethyl 2-(2-chloronicotinoyl)malonate, an important intermediate, has been achieved by reacting 2-chloronicotinoyl chloride with diethyl malonate. atlantis-press.comscispace.com

Table 1: Examples of SNAr Reactions for Pyridinylmalonate Synthesis

| Halogenated Pyridine | Reagents | Product |

| 2-Chloropyridine | Diethyl malonate, Base | Diethyl 2-(pyridin-2-yl)malonate |

| 2-Chloro-3-nitropyridine | Diethyl malonate, Base | Diethyl 2-(3-nitropyridin-2-yl)malonate |

| 2-Chloronicotinoyl chloride | Diethyl malonate, MgCl₂, Toluene | Diethyl 2-(2-chloronicotinoyl)malonate atlantis-press.comscispace.com |

Note: The table provides representative examples and specific reaction conditions may vary.

The SNAr reaction is facilitated by the formation of a malonate enolate. In the presence of a base, such as sodium ethoxide, diethyl malonate is deprotonated to form a nucleophilic enolate. This enolate then attacks the electron-deficient carbon atom of the pyridine ring bearing the leaving group. wikipedia.org The stability of the resulting Meisenheimer complex is crucial for the reaction to proceed. nih.gov Recent studies suggest that some SNAr reactions may proceed through a concerted mechanism, a "Meisenheimer transition state," rather than a discrete intermediate, particularly with highly reactive heterocycles. nih.gov

Condensation Reactions

Condensation reactions offer an alternative and widely used route to access this compound and its derivatives. These methods typically involve the reaction of a pyridine-containing compound with a malonate derivative.

The Knoevenagel condensation is a modification of the aldol (B89426) condensation where an active hydrogen compound, such as diethyl malonate, reacts with an aldehyde or ketone. wikipedia.orgslideshare.net The reaction of pyridine-2-carboxaldehyde with diethyl malonate, typically catalyzed by a weak base like piperidine (B6355638) or pyridine, yields Diethyl 2-(pyridin-2-ylmethylene)malonate. amazonaws.comthermofisher.com This reaction proceeds through the formation of a carbanion from diethyl malonate, which then acts as a nucleophile, attacking the carbonyl group of the aldehyde. amazonaws.com Subsequent dehydration leads to the formation of the α,β-unsaturated product. wikipedia.org

Table 2: Knoevenagel Condensation for Diethyl 2-(pyridin-2-ylmethylene)malonate Synthesis

| Reactants | Catalyst | Product |

| Pyridine-2-carboxaldehyde, Diethyl malonate | Piperidine or Pyridine | Diethyl 2-(pyridin-2-ylmethylene)malonate |

Note: The table provides a representative example and specific reaction conditions may vary.

The condensation of 2-aminopyridine (B139424) with diethyl malonate is another classical method that leads to the formation of pyrido[1,2-a]pyrimidine (B8458354) derivatives. dergipark.org.trnih.gov This reaction, first described by Chichibabin, can be carried out under thermal conditions or in the presence of a base. dergipark.org.trnih.gov The initial product of this condensation is often a 2-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one. dergipark.org.tr Solvent-free condensation of 2-aminopyridines with diethyl malonate has also been reported as a simple and effective method. researchgate.netresearchgate.net The reaction can also be performed with substituted 2-aminopyridines to generate a variety of derivatives. researchgate.net For instance, the reaction between 5-chloro-2-aminopyridine and diethyl ethoxymethylenemalonate (EMME) produces Diethyl 2-(((5-chloropyridin-2-yl)amino)methylene)malonate.

Alkylation of Malonate Precursors

A foundational method for synthesizing substituted malonic esters is through the alkylation of a malonate precursor. wikipedia.orguobabylon.edu.iq This reaction involves the deprotonation of diethyl malonate at the carbon positioned between the two carbonyl groups, which is acidic due to the electron-withdrawing nature of these groups. wikipedia.org A strong base, such as sodium ethoxide, is typically used to generate the carbanion. wikipedia.orgyoutube.com This nucleophilic carbanion then undergoes a substitution reaction with a suitable alkyl halide. wikipedia.orgyoutube.com In the context of producing this compound, a halopyridine would serve as the alkylating agent. A significant challenge with this method is the potential for dialkylation, where a second alkyl group is added, leading to a mixture of products and potentially lower yields of the desired mono-alkylated compound. wikipedia.org

Modern Catalytic Methods

Modern organic synthesis has seen a shift towards more efficient and selective catalytic methods. These approaches often utilize transition metals to facilitate reactions under milder conditions and with greater control over the final product.

Copper-Catalyzed α-Arylation with Halopyridines

Copper-catalyzed α-arylation has emerged as a powerful tool for forming carbon-carbon bonds between aryl halides and active methylene (B1212753) compounds like diethyl malonate. organic-chemistry.orgnih.gov This method offers a milder alternative to traditional approaches. organic-chemistry.orgnih.gov The reaction typically involves coupling an aryl iodide or bromide with diethyl malonate in the presence of a copper(I) salt, such as copper(I) iodide (CuI), a base like cesium carbonate (Cs₂CO₃), and a ligand. organic-chemistry.orgnih.govnih.gov

Ligands play a crucial role in these reactions, preventing side reactions and product decomposition. organic-chemistry.org Various ligands have been successfully employed, including 2-phenylphenol (B1666276) and 2-picolinic acid. organic-chemistry.orgnih.gov The use of 2-picolinic acid with CuI has been shown to facilitate the coupling of aryl iodides with diethyl malonate smoothly, even at room temperature, and is compatible with a wide range of functional groups. nih.gov Another effective system utilizes 1,3-benzoxazole as a ligand, which has demonstrated good yields in the coupling of 3-bromopyridine (B30812) with diethyl malonate. sci-hub.se These copper-catalyzed methods are notable for their good to excellent yields and their tolerance of various functional groups on the pyridine ring. organic-chemistry.orgnih.gov

Table 1: Comparison of Ligands in Copper-Catalyzed α-Arylation of Diethyl Malonate

| Ligand | Catalyst System | Reaction Conditions | Yield | Reference |

|---|---|---|---|---|

| 2-Phenylphenol | CuI, Cs₂CO₃ | 70 °C | Good to Excellent | organic-chemistry.orgnih.gov |

| 2-Picolinic Acid | CuI, Cs₂CO₃ | Room Temperature | Good | nih.gov |

| 1,3-Benzoxazole | CuI, Cs₂CO₃ | Not specified | 86% (with 3-bromopyridine) | sci-hub.se |

Microwave-Assisted Synthesis Protocols

Microwave-assisted organic synthesis (MAOS) has gained prominence for its ability to dramatically reduce reaction times and often improve yields compared to conventional heating methods. arabjchem.orgnih.govrsc.org In the synthesis of α-aryl malonates, microwave irradiation can significantly accelerate the copper-catalyzed coupling of aryl halides with diethyl malonate. arabjchem.orgresearchgate.net

A notable protocol involves the use of copper(II) triflate (Cu(OTf)₂), 2-picolinic acid, and cesium carbonate in toluene. arabjchem.org Under microwave irradiation at 90°C, the reaction proceeds smoothly in a short time. arabjchem.orgresearchgate.net For instance, the α-arylation of diethyl malonate with substituted iodobenzene (B50100) can achieve optimal results in just 30 minutes. arabjchem.org This rapid and efficient method provides a valuable pathway to key intermediates for the synthesis of various nitrogen-containing heterocyclic compounds. arabjchem.orgresearchgate.net The efficiency of MAOS is highlighted by the substantial reduction in reaction time from several hours under conventional heating to mere minutes. nih.gov

Table 2: Effect of Microwave Irradiation on Reaction Time

| Synthesis Method | Reaction Time | Yield | Reference |

|---|---|---|---|

| Conventional Heating | 6-15 hours | Good | nih.gov |

| Microwave-Assisted Synthesis | 10-15 minutes | Higher (by 10-15%) | nih.gov |

Multicomponent Reaction (MCR) Strategies for Complex Pyridine-Malonate Scaffolds

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single step to form a complex product, incorporating most or all of the atoms of the starting materials. researchgate.netbohrium.com This approach is atom-economical and environmentally friendly due to the reduction of intermediate separation and purification steps. researchgate.net MCRs are particularly valuable for generating libraries of structurally diverse compounds, such as pyridine derivatives. researchgate.netnih.gov

Several MCRs, like the Hantzsch, Guareschi-Thorpe, and Bohlmann-Rahtz syntheses, are widely used to construct pyridine rings from simple, reactive starting materials and an amine source. acsgcipr.org These reactions can be performed as "one-pot" processes, which can be amenable to microwave heating or flow chemistry to improve reaction times and yields. acsgcipr.org For instance, the one-pot sequential MCR of aromatic aldehydes, ketones, malononitrile, and ammonium (B1175870) acetate (B1210297) can produce pyridine derivatives in good to excellent yields. researchgate.net Magnetically recoverable nanocatalysts have also been employed in these MCRs to facilitate catalyst separation and reuse. nih.gov

Derivatization from Diethyl Malonate for Pyridine Ring Systems

Diethyl malonate is a versatile precursor that can be chemically modified to create building blocks for the synthesis of various heterocyclic systems, including pyridines. wikipedia.orgaskfilo.com

Formation of Malonic Acid Dihydrazide

One such derivatization involves the conversion of diethyl malonate to malonic acid dihydrazide (also known as malonyl dihydrazide). This transformation is typically achieved by reacting diethyl malonate with hydrazine. The resulting malonic acid dihydrazide is a key intermediate that can undergo further reactions. For example, it has been condensed with other molecules and then complexed with metal salts. researchgate.net This dihydrazide has been utilized in the synthesis of various metal complexes and has been investigated for its potential to form new derivatives through cyclization reactions. researchgate.net

Acylation Reactions with Pyridine Amines

The reactivity of this compound extends to acylation reactions, particularly with pyridine-containing amines. While direct acylation of amines with this compound itself is not the most common transformation, the underlying principles of acyl substitution are central to its utility. More frequently, the malonate derivative is first transformed into a more reactive species or used in condensation reactions that ultimately result in acylated pyridine structures.

For instance, the reaction of malonyl dichlorides with amines in the presence of a base like pyridine can lead to the formation of malonyl diamides. However, the presence of acidic α-hydrogens in malonyl dichloride can lead to side reactions, such as the formation of ketenes, which can complicate the synthesis. researchgate.net A milder approach involves converting the malonyl dichloride to a bis(N-oxysuccinimidyl) malonate, which then acts as a more selective acylating agent for amines like mono-Boc protected phenylenediamine. researchgate.net

Furthermore, the generation of 1,4-dipolar intermediates from the reaction of pyridine with reagents like dimethyl acetylenedicarboxylate (B1228247) (DMAD) highlights the nucleophilic character of the pyridine nitrogen. organic-chemistry.org This intermediate can then react with various electrophiles. While not a direct acylation by the malonate, these reactions showcase the types of transformations that pyridine moieties can facilitate, which is relevant to the broader context of synthesizing functionalized pyridine derivatives.

Precursors in Pyrido[1,2-a]pyrimidine-2,4-dione Synthesis

This compound and its analogues are pivotal precursors in the synthesis of pyrido[1,2-a]pyrimidine-2,4-diones. These bicyclic heterocyclic systems are of considerable interest due to their wide range of biological activities, including anti-allergy, anti-ulcer, and central nervous system stimulant properties. dergipark.org.tr

The classical and most direct route to this scaffold involves the thermal condensation of a 2-aminopyridine with diethyl malonate or a substituted malonate derivative. dergipark.org.trresearchgate.net The reaction proceeds through an initial acylation of the amino group of the pyridine by the malonic ester, followed by an intramolecular cyclization and condensation to form the pyrimidine (B1678525) ring. The structure of the final product can be influenced by the reaction conditions and the substituents on both the pyridine and malonate components. dergipark.org.tr For instance, the use of alkyl or aryl substituted methylenemalonate esters in the condensation with 2-aminopyridine was explored to create 3-substituted pyrido[1,2-a]pyrimidine-2,4-diones, aiming to prevent the formation of reactive enolic groups. dergipark.org.tr

A variety of substituted 2-hydroxy-pyrido[1,2-a]pyrimidin-4-ones have been synthesized using this condensation method under neat conditions, proving its suitability for generating a library of derivatives. researchgate.net The biological activity of these compounds is highly dependent on the functional groups present on both the pyridine and pyrimidine rings, driving the continued interest in synthesizing new analogues. dergipark.org.tr

Synthesis of Indolizine (B1195054) and Pyrido[1,2-a]indole Systems

This compound and its derivatives are valuable building blocks for the synthesis of more complex fused heterocyclic systems, notably indolizines and pyrido[1,2-a]indoles. nih.govnih.govrsc.orgrsc.org These scaffolds are present in numerous natural products and pharmaceutically important compounds. nih.govrsc.org

Indolizine Synthesis:

The synthesis of indolizines often involves the reaction of a pyridine derivative with a suitable three-carbon component. While direct use of this compound is less common, its isomer, diethyl 2-(pyridin-2-ylmethylene)malonate, which can be synthesized from 2-pyridinecarboxaldehyde (B72084) and diethyl malonate, is a key intermediate. nih.gov This Michael acceptor can react with various partners to construct the indolizine core. For example, a domino Michael-aldol double elimination reaction employing a chromone (B188151) as a two-carbon unit with a pyridine derivative can lead to indolizines with diverse acyl groups. acs.org Other methods include the iodine-mediated oxidative cyclization of 2-(pyridin-2-yl)acetate derivatives with alkynes and the catalyst-free annulation of 2-pyridylacetates with ynals. organic-chemistry.org

Pyrido[1,2-a]indole Synthesis:

A convenient and efficient route to the pyrido[1,2-a]indole skeleton utilizes the reaction of diethyl 2-(pyridin-2-ylmethylene)malonate with benzyne (B1209423). nih.gov This reaction proceeds via an aryne annulation, where the benzyne undergoes a formal [4+2] cycloaddition with the conjugated system of the pyridine derivative. This method has been optimized and shown to tolerate a variety of ester groups on the malonate portion, as well as some substituents on the pyridine ring, affording the corresponding diethyl 2-(pyrido[1,2-a]indol-10-yl)malonate in moderate to good yields. nih.gov The resulting pyrido[1,2-a]indole malonates can be further manipulated, for example, through hydrolysis and decarboxylation, to access a range of functionalized derivatives. nih.govnih.gov

The following table summarizes the synthesis of a pyrido[1,2-a]indole from a diethyl 2-(pyridin-2-ylmethylene)malonate precursor:

| Reactant 1 | Reactant 2 | Product | Yield | Reference |

| Diethyl 2-(pyridin-2-ylmethylene)malonate | Benzyne | Diethyl 2-(pyrido[1,2-a]indol-10-yl)malonate | 53% | nih.gov |

Integration into Pharmaceutical Intermediates

The structural motif of this compound is embedded within a multitude of more complex molecules that serve as crucial intermediates in the synthesis of pharmaceuticals. Its value lies in the combination of the pharmacologically relevant pyridine ring and the synthetically versatile malonate group, which allows for the construction of diverse molecular architectures.

For instance, derivatives of this compound have been investigated for their potential as anticancer and antimicrobial agents. The pyrimidine derivatives synthesized from diethyl 2-(pyrimidin-2-yl)malonate, a close analogue, have shown promise in inhibiting pathways involved in tumor growth. Similarly, the core structure is found in compounds designed as HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs). acs.org The synthesis of certain pyridinone derivatives, which are potent NNRTIs, involves a Claisen condensation with diethyl malonate followed by intramolecular cyclization to form the pyridinone core. acs.org

Furthermore, diethyl 2-(2-chloronicotinoyl)malonate, an analogue of this compound, is a key intermediate for small molecule kinase inhibitors used in anticancer drugs. scispace.com The synthesis of this intermediate has been optimized for industrial production, highlighting its importance in the pharmaceutical industry. scispace.com

The following table provides examples of how the core structure is integrated into pharmaceutical intermediates:

| Intermediate | Target/Application | Synthetic Precursor | Reference |

| Diethyl 2-(pyrimidin-2-yl)malonate derivatives | Anticancer, Antimicrobial | Diethyl 2-(pyrimidin-2-yl)malonate | |

| Pyridinone derivatives | HIV-1 NNRTI | Diethyl malonate | acs.org |

| Diethyl 2-(2-chloronicotinoyl)malonate | Small molecule kinase inhibitors | 2-Chloronicotinic acid, Diethyl malonate | scispace.com |

Reactivity and Reaction Mechanisms of Diethyl 2 Pyridin 2 Yl Malonate

Nucleophilic Reactivity

The primary mode of reactivity for diethyl 2-(pyridin-2-yl)malonate involves the nucleophilic character of the carbon atom situated between the two ester carbonyl groups.

Reactivity of the Active Methylene (B1212753) Group

The central methylene group (—CH₂—) in the malonate portion of the molecule is flanked by two electron-withdrawing carbonyl groups (—C=O). wikipedia.org This structural arrangement is known as an "active methylene group". slideshare.netajrconline.org The powerful inductive and resonance effects of the adjacent carbonyls significantly increase the acidity of the α-hydrogens. For context, the pKa of diethyl malonate is approximately 13, making it readily deprotonated by common bases. libretexts.orgpressbooks.pub This acidity is the foundation of the compound's rich nucleophilic chemistry.

Enolate Chemistry and Carbanion Generation

The acidic proton of the active methylene group can be easily abstracted by a base to generate a resonance-stabilized carbanion, more specifically, an enolate ion. libretexts.orglibretexts.org Strong bases such as sodium hydride (NaH) or sodium ethoxide (NaOEt) are typically employed for this purpose. libretexts.org The resulting enolate is stabilized by the delocalization of the negative charge across the α-carbon and the oxygen atoms of both carbonyl groups, making it an excellent and soft nucleophile. libretexts.org The formation of this enolate is a critical step that precedes most of the compound's characteristic reactions. libretexts.org For instance, the anion of diethyl 2-(perfluorophenyl)malonate, a related compound, has been generated using excess sodium hydride. nih.gov

Table 1: Conditions for Enolate Generation from Diethyl Malonate Derivatives

| Base | Solvent | Notes | Source(s) |

|---|---|---|---|

| Sodium Ethoxide (NaOEt) | Ethanol (B145695) (EtOH) | A classic and common method for generating the enolate for alkylation reactions. | libretexts.orgpressbooks.pub |

| Sodium Hydride (NaH) | Dimethylformamide (DMF) | Used for synthesizing related malonates by reacting diethyl malonate with halo-aromatics. | beilstein-journals.org |

| Potassium Carbonate (K₂CO₃) | Dimethylformamide (DMF) | An alternative base used for coupling diethyl malonate with halogenated pyridines at elevated temperatures. | beilstein-journals.org |

Nucleophilic Attack on Electrophilic Centers

Once generated, the enolate of this compound can attack a wide range of electrophiles to form new carbon-carbon bonds. chegg.com A primary application is in alkylation reactions, where the enolate acts as a nucleophile in an S_N2 reaction with alkyl halides. pressbooks.pub This reaction is highly efficient with primary and secondary halides. libretexts.org

This nucleophilic character is also fundamental to the synthesis of the parent compound itself and its analogues. For example, the synthesis of diethyl 2-(pyrimidin-2-yl)malonate involves the nucleophilic attack of the diethyl malonate enolate on the electrophilic C2 position of 2-chloropyrimidine, displacing the chloride ion. Similarly, diethyl 2-(perfluorophenyl)malonate is synthesized by reacting the diethyl malonate enolate with hexafluorobenzene, where the highly electron-deficient aromatic ring is susceptible to nucleophilic aromatic substitution. nih.govbeilstein-journals.org

Cyclization Reactions

The presence of multiple reactive sites—the nucleophilic malonate carbon and the electrophilic ester carbonyls—allows this compound and its derivatives to undergo various cyclization reactions, leading to the formation of complex heterocyclic and carbocyclic structures.

Intramolecular Cyclizations (e.g., Dieckmann Condensation, Transesterification)

The Dieckmann condensation is an intramolecular reaction of diesters that forms cyclic β-keto esters, typically five- or six-membered rings. chegg.com This reaction proceeds via an intramolecular nucleophilic attack of a carbanion, formed at the α-position of one ester group, onto the carbonyl carbon of the other ester group. While a direct example for this compound is not prominently featured, its derivatives can undergo analogous cyclizations. For instance, a synthetic route to produce a pyridinone core involves an intramolecular cyclization following a Claisen condensation with diethyl malonate. acs.org

However, other reaction pathways, such as hydrolysis and decarboxylation, can compete with or follow cyclization. Studies on the closely related diethyl 2-(perfluorophenyl)malonate show that under vigorous hydrolysis conditions (aqueous HBr and acetic acid), the compound undergoes hydrolysis followed by a rapid decarboxylation to yield 2-(perfluorophenyl)acetic acid, rather than the stable malonic acid. beilstein-journals.orgbeilstein-journals.org This indicates that the stability of the initial cyclized or hydrolyzed product is a critical factor in the reaction outcome.

Annulation Reactions (e.g., Aryne Annulation)

Annulation reactions provide a powerful method for constructing fused ring systems. This compound can serve as a key component in such transformations. A notable example is its use in aryne annulation to synthesize medicinally important pyrido[1,2-a]indoles. stmarys-ca.edu In this process, the enolate of this compound acts as a nucleophile, attacking an aryne intermediate generated in situ. This is followed by an intramolecular cyclization, leading to the formation of the fused heterocyclic indole (B1671886) system in moderate to good yields. stmarys-ca.edu This reaction highlights the utility of the compound in creating complex scaffolds from readily accessible starting materials. stmarys-ca.edu

Table 2: Aryne Annulation for the Synthesis of Pyrido[1,2-a]indoles

| Reactant 1 | Reactant 2 (Aryne Precursor) | Resulting Structure | Source(s) |

|---|---|---|---|

| This compound | 2-(Trimethylsilyl)phenyl trifluoromethanesulfonate | Diethyl pyrido[1,2-a]indole-10-carboxylate | stmarys-ca.edu |

Oxidative Transformations

Reduction of Nitro Groups to Amino Groups

The nitro group is a versatile functional group in organic synthesis due to its strong electron-withdrawing nature, which can activate aromatic rings for nucleophilic substitution and facilitate various chemical transformations. mdpi-res.comjsynthchem.com The reduction of a nitro group to an amino group is a fundamental transformation, as aromatic amines are crucial intermediates in the production of dyes, pharmaceuticals, and agricultural chemicals. jsynthchem.comorganic-chemistry.org

In the context of this compound derivatives, such as Diethyl 2-(3-nitropyridin-2-yl)malonate, the nitro group can be reduced to an amino group. This transformation is typically achieved using reducing agents like hydrogen gas in the presence of a palladium catalyst. Other methods for reducing nitroaromatic compounds include the use of sodium borohydride (B1222165) in the presence of transition metal complexes, such as Ni(PPh₃)₄, or systems like Fe/CaCl₂ for transfer hydrogenation. jsynthchem.comorganic-chemistry.org A metal-free approach involves the use of trichlorosilane (B8805176) and a tertiary amine, which offers high chemoselectivity. organic-chemistry.orggoogle.com

The resulting amino group significantly alters the electronic properties of the pyridine (B92270) ring and provides a site for further functionalization, expanding the synthetic utility of the this compound scaffold.

Metal-Mediated Oxidations (e.g., Manganese(III) Acetate (B1210297), Cerium(IV) Ammonium (B1175870) Nitrate)

Metal-mediated oxidations provide powerful methods for forming carbon-carbon and carbon-heteroatom bonds. acs.orgorganic-chemistry.org Manganese(III) acetate and cerium(IV) ammonium nitrate (B79036) (CAN) are notable one-electron oxidizing agents used in such transformations. acs.orgorganic-chemistry.orgwikipedia.org

Manganese(III) Acetate (Mn(OAc)₃):

Manganese(III) acetate is a mild and selective oxidizing agent that facilitates oxidative free-radical reactions. sigmaaldrich.comrsc.org It is known to mediate the oxidation of various malonate derivatives. researchgate.net For instance, the oxidation of diethyl (pyridylmethyl)malonates with manganese(III) acetate in the presence of alkenes and alkynes leads to the formation of new carbon-carbon bonds. acs.org The reaction mechanism is thought to involve the formation of a radical intermediate from the malonate, which then adds to the unsaturated system. wikipedia.org These reactions are often carried out in acetic acid, and the dihydrate form of Mn(OAc)₃ is commonly used. sigmaaldrich.comwikipedia.org

Cerium(IV) Ammonium Nitrate (CAN):

Cerium(IV) ammonium nitrate is a potent one-electron oxidizing agent with a high redox potential, making it suitable for a wide range of oxidative transformations. wikipedia.orgsamaterials.comarkat-usa.org It is soluble in water and can be used in mixed solvent systems like water/acetonitrile. samaterials.com CAN is used for the oxidative addition of electrophilic radicals to alkenes. organic-chemistry.org The oxidation of diethyl (pyridylmethyl)malonates with CAN in the presence of alkenes and alkynes results in the formation of various cyclic and acyclic products. acs.org The reaction proceeds via a one-electron transfer from the malonate to the Ce(IV) center, generating a radical intermediate. wikipedia.org The distinctive orange-red color of the Ce(IV) solution fades to a pale yellow as it is converted to Ce(III), providing a visual indicator of the reaction's progress. wikipedia.orgsamaterials.com

| Oxidant | Typical Reaction Conditions | Key Features |

| Manganese(III) Acetate | Acetic acid, often with heating | Mild and selective, generates radical intermediates, useful for cyclizations. sigmaaldrich.comrsc.orgwikipedia.org |

| Cerium(IV) Ammonium Nitrate | Water/acetonitrile, room temperature | Powerful one-electron oxidant, reaction progress indicated by color change. organic-chemistry.orgwikipedia.orgsamaterials.com |

Functional Group Interconversions of the Ester Moieties

Ester Hydrolysis to Carboxylic Acids

The ester groups of this compound can be hydrolyzed to the corresponding dicarboxylic acid, 2-(pyridin-2-yl)malonic acid, under either acidic or basic conditions. This hydrolysis is a standard transformation for malonic esters. pearson.com

Base-catalyzed hydrolysis, or saponification, is typically carried out using an aqueous or mixed aqueous-alcoholic solution of a base like sodium hydroxide, followed by acidification to protonate the resulting carboxylate salt. organicchemistrytutor.com Acid-catalyzed hydrolysis is also effective and is often performed by heating the ester in the presence of a strong acid such as hydrochloric acid or a mixture of hydrobromic acid and acetic acid. beilstein-journals.org For example, the hydrolysis of diethyl 2-(perfluorophenyl)malonate was successfully achieved using a mixture of aqueous HBr and acetic acid at reflux temperature. beilstein-journals.org

The choice of conditions can be crucial, especially when other sensitive functional groups are present in the molecule.

Decarboxylation Processes

Malonic acids substituted at the α-position, such as 2-(pyridin-2-yl)malonic acid, are prone to decarboxylation upon heating. This process involves the loss of one of the carboxyl groups as carbon dioxide, leading to the formation of a substituted acetic acid derivative. organicchemistrytutor.com In the case of 2-(pyridin-2-yl)malonic acid, decarboxylation would yield 2-(pyridin-2-yl)acetic acid.

The decarboxylation step often follows directly after the hydrolysis of the diethyl ester without isolation of the intermediate dicarboxylic acid. pearson.comorganicchemistrytutor.com For instance, the synthesis of a carboxylic acid from a malonic ester typically involves alkylation, followed by hydrolysis and decarboxylation in a one-pot or sequential process. pearson.comorganicchemistrytutor.com The thermal instability of some substituted malonic acids can lead to decarboxylation even under the conditions used for hydrolysis. beilstein-journals.org For example, attempts to isolate 2-(perfluorophenyl)malonic acid after hydrolysis were unsuccessful due to its tendency to decarboxylate to 2-(perfluorophenyl)acetic acid. beilstein-journals.org

Asymmetric Synthesis and Stereochemical Control

Asymmetric synthesis involving this compound and its derivatives is an area of interest for creating chiral molecules with potential applications in medicinal chemistry and catalysis. The presence of the prochiral center at the α-carbon of the malonate allows for the introduction of stereocenters.

One common strategy for achieving stereochemical control is through the use of chiral catalysts in reactions such as Michael additions. For example, the asymmetric Michael addition of dimethyl malonate to 2-cyclopenten-1-one (B42074) has been successfully catalyzed by a heterobimetallic GaNa-(S)-BINOL complex, yielding the product with high enantioselectivity. orgsyn.org Similar strategies could be applied to this compound.

Another approach involves the use of chiral auxiliaries or organocatalysts. The reaction of β-nitrostyrene with diethyl malonate has been studied in the presence of chiral bispidine organocatalysts, demonstrating the potential for inducing asymmetry. mdpi.com

Furthermore, stereochemical control can be exerted in reduction reactions of related systems. For instance, the reduction of C5-substituted 2-hydroxychromans, which share some structural similarities with potential derivatives of this compound, can be controlled to selectively produce either cis or trans isomers by choosing the appropriate silane (B1218182) reducing agent. nih.gov This highlights the possibility of controlling the stereochemistry at positions other than the α-carbon in more complex structures derived from this compound.

The development of asymmetric syntheses involving this compound allows for the creation of enantiomerically enriched building blocks for the synthesis of complex target molecules. uoa.gr

Asymmetric Hydrogenation of Malonate Esters

While direct studies on the asymmetric hydrogenation of this compound are not extensively documented in publicly available literature, the principles and outcomes of this transformation can be inferred from research on structurally analogous compounds, particularly β-aryl alkylidene malonates. Asymmetric hydrogenation is a powerful method for the synthesis of chiral compounds from prochiral olefins, utilizing chiral catalysts to achieve high enantioselectivity.

In the case of related β-aryl alkylidene malonate esters, iridium catalysts bearing chiral spiro pyridine-aminophosphine ligands (Ir-SpiroPAP) have demonstrated high efficiency and enantioselectivity. acs.orgresearchgate.net The reaction typically proceeds via an outer-sphere mechanism where the substrate does not directly coordinate to the metal center of the catalyst. Instead, a metal-ligand bifunctional catalysis occurs, involving a six-membered ring transition state where a hydride is transferred from the metal and a proton from the amine group of the ligand to the substrate. researchgate.net

The pyridine moiety in this compound could potentially play a dual role. It can act as a coordinating group, influencing the substrate's approach to the catalyst, and its electronic properties can affect the reactivity of the adjacent C=C bond (in a tautomeric form or a precursor) or the C-C bond being formed. Research on the Ru-catalyzed enantioselective hydrogenation of 2-pyridyl-substituted alkenes has shown that the pyridine nitrogen can be crucial in positioning the substrate for the catalytic transformation. nih.gov

Table 1: Representative Data for Asymmetric Hydrogenation of β-Aryl Alkylidene Malonate Esters with an Ir-SpiroPAP Catalyst

| Substrate (β-Aryl Group) | Catalyst | Yield (%) | Enantiomeric Excess (ee, %) | Reference |

| Phenyl | (R)-Ir-SpiroPAP | 99 | 94 | acs.org |

| 2-Naphthyl | (R)-Ir-SpiroPAP | 99 | 96 | acs.org |

| 2-Thiophenyl | (R)-Ir-SpiroPAP | 99 | 88 | acs.org |

| 2-Furanyl | (R)-Ir-SpiroPAP | 99 | 82 | acs.org |

This table presents data for analogous compounds to illustrate the potential of asymmetric hydrogenation for producing chiral malonate esters.

Dynamic Kinetic Asymmetric Transformation

Dynamic kinetic asymmetric transformation (DKAT) is a powerful strategy to convert a racemic mixture completely into a single, enantiomerically pure product. wikipedia.org This process combines a rapid in-situ racemization of the starting material with a highly enantioselective reaction. For a DKAT to be effective, the rate of racemization must be comparable to or faster than the rate of the kinetic resolution. wikipedia.org

In the context of this compound, which is chiral at the α-carbon, a DKAT process could be envisioned. The α-proton is acidic and can be abstracted by a base to form a planar enolate, which is achiral. Subsequent enantioselective protonation or reaction of this enolate would lead to the desired chiral product.

A relevant example is the dynamic kinetic asymmetric transformation in the α-hydroxylation of racemic malonates. nih.gov In this process, a chiral catalyst selectively facilitates the reaction of one enantiomer of the intermediate enolate, while the unreacted enantiomer is continuously racemized.

For this compound, a hypothetical DKAT could involve a ruthenium catalyst for racemization and a lipase (B570770) for enantioselective acylation, a strategy that has been successful for other racemic alcohols. wikipedia.org The ruthenium complex would facilitate the epimerization at the stereocenter, while the enzyme would selectively acylate one of the enantiomers, leading to a high yield of a single enantiomer of the acylated product.

Table 2: Conceptual Illustration of a Dynamic Kinetic Asymmetric Transformation of Racemic this compound

| Starting Material | Racemization Catalyst | Kinetic Resolution Catalyst | Reaction | Product | Theoretical Max. Yield (%) |

| (rac)-Diethyl 2-(pyridin-2-yl)malonate | Ruthenium Complex | Lipase | Acylation | (R)- or (S)-Acylated Product | 100 |

This table is a conceptual representation and does not reflect actual experimental data for the specified compound.

Advanced Spectroscopic and Structural Elucidation Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for determining the carbon-hydrogen framework of an organic molecule. For Diethyl 2-(pyridin-2-yl)malonate, both ¹H and ¹³C NMR provide critical data for structural verification.

The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the protons of the pyridine (B92270) ring and the diethyl ester groups. The electron-withdrawing nature of the pyridine ring and the ester functionalities significantly influences the chemical shifts (δ) of adjacent protons.

Pyridine Protons: The four protons on the pyridine ring would appear in the aromatic region, typically between δ 7.0 and 8.7 ppm. The proton closest to the nitrogen atom (at the C6 position) is expected to be the most deshielded and appear furthest downfield.

Malonate Methine Proton: The single proton on the central carbon of the malonate unit (the α-carbon) would likely appear as a singlet. Its direct attachment to the pyridine ring would cause a significant downfield shift compared to unsubstituted diethyl malonate (which appears around δ 3.4 ppm). hmdb.cachemicalbook.com

Ethyl Protons: The two ethyl groups would each produce a characteristic quartet and triplet pattern. The methylene (B1212753) protons (-OCH₂CH₃) are adjacent to the ester oxygen and would appear as a quartet, while the terminal methyl protons (-OCH₂CH₃) would appear as a triplet further upfield.

| Proton Type | Expected Chemical Shift (δ, ppm) | Multiplicity | Notes |

| Pyridine H (aromatic) | 7.0 - 8.7 | Multiplets | Signals for 4 protons, with the H at the C6 position being most downfield. |

| Malonate CH | > 3.5 | Singlet | Expected to be shifted downfield due to the adjacent pyridine ring. |

| Ethyl CH₂ | ~ 4.2 | Quartet | Typical chemical shift for methylene protons of an ethyl ester. chemicalbook.com |

| Ethyl CH₃ | ~ 1.3 | Triplet | Typical chemical shift for methyl protons of an ethyl ester. chemicalbook.com |

The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. For this compound, this includes carbons from the pyridine ring, the ester carbonyls, and the ethyl groups.

Ester Carbonyl Carbons: The carbons of the two ester (C=O) groups are expected to resonate significantly downfield, typically in the range of δ 165-170 ppm. hmdb.ca

Pyridine Carbons: The five carbons of the pyridine ring would appear in the aromatic region (δ 120-150 ppm). The carbon atom directly attached to the malonate group (C2) would have a distinct chemical shift.

Malonate α-Carbon: The central methine carbon of the malonate moiety would be found in the aliphatic region, with its chemical shift influenced by the attached pyridine ring.

Ethyl Carbons: The methylene carbons (-OCH₂CH₃) of the ethyl esters typically appear around δ 61-62 ppm, while the methyl carbons (-OCH₂CH₃) are found much further upfield, around δ 14 ppm. hmdb.cachemicalbook.com

| Carbon Type | Expected Chemical Shift (δ, ppm) | Notes |

| Ester C=O | 165 - 170 | Two equivalent signals expected. |

| Pyridine C (aromatic) | 120 - 150 | Five distinct signals expected. |

| Malonate α-C | ~ 50 - 60 | Shift influenced by the pyridine substituent. |

| Ethyl CH₂ | ~ 61 - 62 | Typical chemical shift for the methylene carbon of an ethyl ester. hmdb.cachemicalbook.com |

| Ethyl CH₃ | ~ 14 | Typical chemical shift for the methyl carbon of an ethyl ester. hmdb.cachemicalbook.com |

Mass Spectrometry Techniques

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound.

ESI-MS is a soft ionization technique ideal for polar molecules like this compound. In positive ion mode, the spectrum would be expected to show a prominent peak for the protonated molecule, [M+H]⁺. Given the molecular formula C₁₂H₁₅NO₄, the exact mass is 237.1001 g/mol . Therefore, the ESI-MS spectrum should display a major ion at an m/z (mass-to-charge ratio) of approximately 238.1079.

LC-MS combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. This technique is invaluable for confirming the purity of this compound and for analyzing reaction mixtures during its synthesis. bldpharm.com The compound would exhibit a characteristic retention time on the LC column, and the coupled mass spectrometer would confirm its molecular weight, providing a high degree of confidence in its identification.

Infrared (IR) Spectroscopy for Vibrational Analysis

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

The IR spectrum of this compound would be dominated by a strong absorption band characteristic of the ester carbonyl (C=O) stretch, typically appearing around 1730-1750 cm⁻¹. Other key absorption bands would include:

C-H Stretching: Aromatic C-H stretches from the pyridine ring would appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the ethyl and methine groups would be observed just below 3000 cm⁻¹.

C-O Stretching: Strong bands corresponding to the C-O single bond stretching of the ester groups would be present in the 1100-1300 cm⁻¹ region.

C=N/C=C Stretching: Vibrations from the pyridine ring would produce characteristic absorption bands in the 1400-1600 cm⁻¹ region.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Notes |

| Ester | C=O Stretch | 1730 - 1750 | Strong, sharp absorption. |

| Aromatic C-H | C-H Stretch | > 3000 | Medium to weak absorption. |

| Aliphatic C-H | C-H Stretch | < 3000 | Medium absorption. |

| Ester | C-O Stretch | 1100 - 1300 | Strong absorption. |

| Pyridine Ring | C=N, C=C Stretch | 1400 - 1600 | Multiple medium to weak bands. |

X-ray Crystallography for Solid-State Structural Analysis

The process of X-ray crystallography involves growing a suitable single crystal, which is then mounted and exposed to an X-ray beam. nih.gov The resulting diffraction data allows for the determination of the unit cell dimensions and the space group of the crystal. nih.gov For example, in the case of the aforementioned malonate derivative, the crystal data and structure refinement details are summarized in comprehensive tables, providing a complete picture of the solid-state structure. nih.gov

Table 1: Illustrative Crystal Data for a Malonate Derivative (Note: This data is for diethyl 2-acetoxy-2-[3-(4-nitrophenyl)-3-oxo-1-phenylpropyl]malonate and serves as an example of crystallographic data.) nih.govresearchgate.net

| Parameter | Value |

| Chemical Formula | C₂₄H₂₅NO₉ |

| Molecular Weight | 471.46 |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | Value |

| b (Å) | Value |

| c (Å) | Value |

| α (°) | 90 |

| β (°) | Value |

| γ (°) | 90 |

| Volume (ų) | Value |

| Z | 4 |

Specific values for cell dimensions and beta angle are detailed in the source literature. nih.govresearchgate.net

Furthermore, the analysis of the crystal structure of a cyclopentanepyridinone derivative, which shares a pyridinone core, demonstrated the presence of intermolecular hydrogen bonding, a key factor in its crystal packing. acs.org The determination of bond lengths within the heterocyclic ring confirmed its diene-like character. acs.org These examples underscore the capability of X-ray crystallography to provide precise structural information that is vital for understanding the chemical and physical properties of this compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is an analytical technique that measures the absorption of ultraviolet or visible light by a chemical compound. This absorption is dependent on the electronic structure of the molecule, as it corresponds to the energy required to promote an electron from a ground state to an excited state. The resulting spectrum provides information about the electronic transitions within the molecule, which can be used for both qualitative and quantitative analysis.

For this compound, the UV-Vis spectrum would be expected to show absorption bands corresponding to the π → π* and n → π* transitions of the pyridine ring and the carbonyl groups of the diethyl malonate moiety. The position and intensity of these absorption maxima (λmax) are characteristic of the chromophores present in the molecule.

While the specific UV-Vis spectrum for this compound is not detailed in the provided search results, data for related compounds can offer insights. For example, a porphyrin appended with a diethyl malonate group exhibits characteristic absorption bands in the visible region of the spectrum. The UV-Vis data for this compound in chloroform (B151607) showed absorption maxima at 419, 515, 550, 589, and 645 nm. Although the porphyrin ring is the dominant chromophore in this case, this illustrates how UV-Vis spectroscopy identifies the electronic transitions within a molecule.

The preparation of a sample for UV-Vis spectroscopy typically involves dissolving the compound in a transparent solvent, such as ethanol (B145695) or chloroform, and placing it in a cuvette. The instrument then passes a beam of light through the sample and measures the amount of light absorbed at each wavelength.

Table 2: Illustrative UV-Vis Absorption Data for a Diethyl Malonate Appended Porphyrin (Note: This data is for 5-[2-(5,5'-ethoxycarbonyl)pentoxy]phenyl-10,15,20-triphenylporphyrin and serves as an example of UV-Vis data.)

| Solvent | λmax (nm) |

| Chloroform | 419 |

| 515 | |

| 550 | |

| 589 | |

| 645 |

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of computational quantum chemistry, valued for its balance of accuracy and computational efficiency. DFT calculations are instrumental in predicting the properties of molecular systems by modeling the electron density. Studies on pyridine-malonate derivatives utilize DFT to investigate molecular geometry and chemical reactivity. nih.gov

The electronic structure of a molecule governs its chemical behavior. DFT calculations provide detailed information about the distribution of electrons and the energies of molecular orbitals.

Key aspects of the electronic structure analysis include:

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO): The HOMO and LUMO are the frontier orbitals that play a crucial role in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap is a critical parameter that indicates the molecule's chemical stability and reactivity. nih.gov A smaller gap generally suggests higher reactivity.

Molecular Electrostatic Potential (MEP): The MEP map is a visual representation of the charge distribution on the molecule's surface. It identifies electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which is crucial for predicting how the molecule will interact with other chemical species. nih.gov For Diethyl 2-(pyridin-2-yl)malonate, the nitrogen atom of the pyridine (B92270) ring and the oxygen atoms of the carbonyl groups are expected to be electron-rich regions.

| Parameter | Significance |

|---|---|

| HOMO Energy | Indicates electron-donating ability; higher energy means a better electron donor. |

| LUMO Energy | Indicates electron-accepting ability; lower energy means a better electron acceptor. |

| HOMO-LUMO Gap (ΔE) | Reflects chemical reactivity and stability; a smaller gap implies higher reactivity. |

| Molecular Electrostatic Potential (MEP) | Maps charge distribution, identifying sites for electrophilic and nucleophilic attack. |

DFT is a powerful tool for mapping the energetic landscape of a chemical reaction. This involves modeling the entire reaction pathway, from reactants to products, and identifying the high-energy transition state that connects them.

Transition State Theory (TST) provides the theoretical framework for understanding reaction rates based on the properties of the transition state. wikipedia.orgox.ac.uk The key elements of this analysis are:

Locating Transition States: A transition state is a first-order saddle point on the potential energy surface. Computational methods search for these specific geometries, which represent the energy maximum along the reaction coordinate. ucsb.edu

Calculating Activation Energy (Ea): The energy difference between the reactants and the transition state is the activation energy. wikipedia.org A lower activation energy corresponds to a faster reaction rate. By comparing the activation energies of different possible reaction pathways, chemists can predict which one is more likely to occur.

Mechanism Elucidation: By analyzing the geometry of the transition state and the molecular motions involved (visualized through the imaginary frequency), researchers can gain a detailed understanding of the reaction mechanism, such as bond-breaking and bond-forming events. quantumatk.comhi.is For reactions involving this compound, this could include alkylation, condensation, or cyclization reactions.

Molecular Modeling for Mechanistic Insights and Selectivity Prediction

Molecular modeling integrates electronic structure data and reaction pathway analysis to build comprehensive models of chemical behavior. These models offer deep mechanistic insights and can predict the selectivity of reactions.

For this compound, molecular modeling can address key questions about its reactivity:

Mechanistic Insights: By combining MEP analysis with transition state calculations, a complete picture of a reaction can be formed. For example, understanding where a nucleophile is most likely to attack (based on MEP) and the energy barrier for that attack (from transition state analysis) clarifies the reaction mechanism.

Selectivity Prediction: Many organic reactions can yield multiple products. Molecular modeling can predict the outcome by comparing the activation energies of the transition states leading to each potential product. The pathway with the lowest energy barrier is kinetically favored and will produce the major product. This is particularly relevant for functionalization reactions on the pyridine ring or reactions at the active methylene (B1212753) group. researchgate.netmit.edu In silico studies on similar pyridine and pyrimidine (B1678525) compounds have successfully used molecular docking and quantitative structure-activity relationship (QSAR) models to explore and predict selectivity towards biological targets. nih.gov

Quantum Chemical Parameter Derivations

From the fundamental energies calculated by DFT, several quantum chemical parameters, often called global reactivity descriptors, can be derived. These parameters quantify the chemical reactivity and stability of the molecule. For pyridine-malonate derivatives, these descriptors provide a quantitative basis for comparing the reactivity of different but related structures. researchgate.net

| Parameter | Formula | Chemical Interpretation |

|---|---|---|

| Ionization Potential (I) | I ≈ -EHOMO | The energy required to remove an electron; a measure of electron-donating ability. |

| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added; a measure of electron-accepting ability. |

| Electronegativity (χ) | χ = (I + A) / 2 | The tendency of the molecule to attract electrons. |

| Chemical Hardness (η) | η = (I - A) / 2 | A measure of resistance to change in electron distribution; related to the HOMO-LUMO gap. |

| Electrophilicity Index (ω) | ω = χ² / (2η) | A measure of the molecule's overall electrophilic nature or its energy stabilization when accepting electrons. |

These derived parameters are invaluable for structure-activity relationship studies, allowing chemists to systematically modify a molecule's structure to fine-tune its reactivity for specific applications, such as in catalysis or medicinal chemistry.

Applications in Ligand Design and Coordination Chemistry

Diethyl 2-(pyridin-2-yl)malonate Derivatives as Ligands for Metal Complexes

While this compound itself is a potential ligand, its derivatives have been more extensively studied for their complexing capabilities with various transition metal ions. A prominent example is the phosphonate (B1237965) analogue, diethyl (pyridin-2-ylmethyl)phosphate (2-pmOpe), which has been shown to form stable complexes with a range of divalent metal chlorides, including those of copper (Cu), nickel (Ni), cobalt (Co), manganese (Mn), and zinc (Zn).

These complexes demonstrate the versatility of the pyridyl-containing framework in binding to different metal centers. The stoichiometry of these complexes varies, with 2:1 ligand-to-metal ratios forming for Mn(II), Ni(II), and Cu(II), while 1:1 ratios are observed for Co(II) and Zn(II). Spectroscopic and magnetic studies have confirmed the formation of mononuclear complexes where the metal centers are largely isolated, with only very weak magnetic exchange interactions observed in the crystal lattice.

Detailed research findings on the metal complexes of the derivative diethyl (pyridin-2-ylmethyl)phosphate (2-pmOpe) are summarized below.

Table 1: Metal Complexes of the this compound Derivative (2-pmOpe)

| Metal Ion | Stoichiometry (Ligand:Metal) | Coordination Geometry | Chromophore |

|---|---|---|---|

| Cu(II) | 2:1 | Tetragonally Elongated Octahedral | CuN₂O₂Cl₂ |

| Ni(II) | 2:1 | Octahedral | NiN₂O₂Cl₂ |

| Mn(II) | 2:1 | Octahedral | MnN₂O₂Cl₂ |

| Co(II) | 1:1 | Tetrahedral | CoNOCl₂ |

| Zn(II) | 1:1 | Tetrahedral | ZnNOCl₂ |

Data sourced from studies on the diethyl (pyridyn-2-ylmethyl)phosphate (2-pmOpe) ligand.

Synthesis of Polydentate Ligands from Malonate Precursors

The core structure of this compound is a versatile precursor for synthesizing more complex polydentate ligands. The presence of the active methylene (B1212753) group (the carbon atom between the two ester groups) allows for a variety of chemical modifications.

Synthetic strategies to build more elaborate ligands from malonate precursors often involve reactions such as:

Alkylation: The acidic proton on the central carbon can be removed by a base, creating a nucleophilic enolate. This enolate can then react with alkyl halides that contain additional donor atoms (e.g., another pyridine (B92270) ring, an imidazole (B134444) group, or a thioether) to introduce new binding sites.

Condensation Reactions: The malonate ester can undergo condensation reactions with other molecules containing suitable functional groups. For instance, condensation with aldehydes or ketones can lead to the formation of new carbon-carbon double bonds, extending the ligand framework.

Amidation: The diethyl ester groups can be converted to amides by reacting with primary or secondary amines. If the amine contains other donor functionalities, this reaction effectively creates a new, multidentate ligand.

Through these synthetic routes, the bidentate N,O-donor potential of the original this compound can be expanded, leading to tridentate, tetradentate, or even larger polydentate ligands capable of forming highly stable and structurally diverse metal complexes.

Coordination Modes and Metal Ion Complexation

The coordination of this compound derivatives with metal ions is primarily dictated by the pyridine nitrogen and an oxygen atom from the malonate or a modified group. In the case of the diethyl (pyridin-2-ylmethyl)phosphate (2-pmOpe) derivative, the ligand acts as a bidentate chelator, binding to the metal ion through the pyridyl nitrogen and one of the phosphoryl oxygen atoms. researchgate.net This N,O-chelation forms a stable six-membered ring with the metal center. researchgate.net

The resulting metal complexes exhibit different coordination geometries depending on the metal ion and the stoichiometry of the complex. For instance, with the 2-pmOpe ligand, Cu(II), Ni(II), and Mn(II) form six-coordinate octahedral complexes, with the coordination sphere being completed by chloride ions. In contrast, Co(II) and Zn(II) form four-coordinate tetrahedral complexes. The ligand field produced in the Cu(II) complex is noted to be relatively weak, leading to a tetragonally elongated octahedral geometry.

Studies on related isomers, such as diethyl(pyridin-3-ylmethyl)phosphonate, reveal that the position of the nitrogen atom in the pyridine ring can influence the coordination mode, sometimes leading to the formation of bridged, dimeric, or polymeric structures instead of simple mononuclear chelates.

Role of Pyridine Moiety in Metal Chelation

The pyridine moiety is fundamental to the chelating ability of this compound and its derivatives. The nitrogen atom within the pyridine ring possesses a lone pair of electrons, making it an effective Lewis base and a primary donor site for coordination with electron-deficient metal ions. nih.gov

The key role of the pyridine moiety includes:

Strong Donor Atom: The pyridine nitrogen acts as a strong σ-donor, forming a stable coordinate bond with a wide range of transition metals.

Formation of Chelate Rings: By positioning this nitrogen atom appropriately relative to another donor atom (like the oxygen from the malonate or phosphonate group), the ligand can form a stable chelate ring upon binding to a metal ion. This chelate effect significantly enhances the thermodynamic stability of the resulting metal complex compared to coordination with analogous monodentate ligands.

Influence on Electronic Properties: The aromatic pyridine ring can participate in π-stacking interactions and can influence the electronic properties (e.g., ligand field strength and redox potentials) of the metal center it is coordinated to.

In essence, the pyridine group acts as an anchor and a crucial electronic component, enabling this compound and its derivatives to function as effective ligands in coordination chemistry. researchgate.net

Q & A

Q. What are the common synthetic routes for preparing Diethyl 2-(pyridin-2-yl)malonate?

this compound is typically synthesized via two primary methods:

- CuI-Catalyzed Coupling : Reacting 2-iodopyridine with diethyl malonate in the presence of CuI, picolinic acid, and Cs₂CO₃ in 1,4-dioxane at 70°C for 16 hours yields the product with ~70% efficiency .

- Aldehyde Condensation : Condensing diethyl malonate with 2-pyridinecarboxaldehyde under basic conditions forms diethyl 2-(pyridin-2-ylmethylene)malonate, though yields may require optimization (e.g., 53% reported with residual starting material) .

Q. What analytical techniques are used to confirm the structure of this compound?

Post-synthesis characterization relies on:

Q. How does this compound participate in nucleophilic addition reactions?

The malonate moiety forms stabilized enolates under basic conditions, enabling alkylation or Michael additions. For example, K₂CO₃ in DMF facilitates alkylation with allyl bromides to introduce substituents at the α-carbon .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields in pyridylmalonate syntheses?

- Catalyst Screening : Alternative catalysts (e.g., Pd-based systems) may enhance cross-coupling efficiency compared to CuI .

- Solvent and Temperature : Polar aprotic solvents (DMF, DMSO) at elevated temperatures (80–100°C) improve reaction kinetics for condensation or alkylation steps .

- Purification : Flash chromatography with gradients of EtOAc/hexanes (2–10%) effectively isolates products .

Q. What factors influence enantiomeric excess in asymmetric syntheses involving this compound derivatives?

- Chiral Catalysts : L-Proline (0.04 mol) in pyridine achieves 79% enantiomeric excess in Michael additions with acrylonitrile, influenced by solvent polarity and reaction time (48 hours at 35°C) .

- Steric and Electronic Effects : Bulky substituents on the pyridine ring may hinder asymmetric induction, requiring tailored catalysts .

Q. Why do hydrolysis reactions of this compound derivatives sometimes yield unexpected products?

- Competitive Decarboxylation : Under acidic or basic conditions, malonate esters may decarboxylate instead of hydrolyzing. For example, HBr/AcOH hydrolysis of diethyl 2-(perfluorophenyl)malonate yields 2-(perfluorophenyl)acetic acid (63%) instead of the malonic acid .

- Mitigation Strategies : Controlled pH (neutral buffers) and low temperatures minimize side reactions .

Q. How do researchers resolve contradictions in spectroscopic data for pyridylmalonate derivatives?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.